molecular formula C10H16N2 B12519680 3-[1-(Dimethylamino)ethyl]aniline CAS No. 697306-37-9

3-[1-(Dimethylamino)ethyl]aniline

Cat. No.: B12519680
CAS No.: 697306-37-9
M. Wt: 164.25 g/mol
InChI Key: MYQXPFYHNMTSEN-UHFFFAOYSA-N
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Description

3-[1-(Dimethylamino)ethyl]aniline is an organic compound that belongs to the class of aromatic amines It features a dimethylamino group attached to an ethyl chain, which is further connected to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(Dimethylamino)ethyl]aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 3-ethylphenol with a methylation reagent to obtain the desired compound . Another method involves the alkylation of aniline with methanol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound often employs the alkylation of aniline using methanol or dimethyl ether as the methylating agents. The reaction is catalyzed by acids, and the process is optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-[1-(Dimethylamino)ethyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: Electrophilic substitution reactions are common, where the aromatic ring reacts with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

Scientific Research Applications

3-[1-(Dimethylamino)ethyl]aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(Dimethylamino)ethyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

    N,N-Dimethylaniline: A tertiary amine with a similar structure but lacks the ethyl chain.

    N,N-Diethylaniline: Another tertiary amine with ethyl groups instead of methyl groups.

    Aniline: The parent compound without any alkyl substitution.

Uniqueness: 3-[1-(Dimethylamino)ethyl]aniline is unique due to the presence of both the dimethylamino group and the ethyl chain, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

697306-37-9

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

3-[1-(dimethylamino)ethyl]aniline

InChI

InChI=1S/C10H16N2/c1-8(12(2)3)9-5-4-6-10(11)7-9/h4-8H,11H2,1-3H3

InChI Key

MYQXPFYHNMTSEN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)N)N(C)C

Origin of Product

United States

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